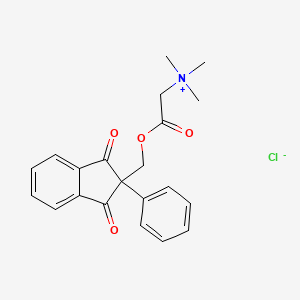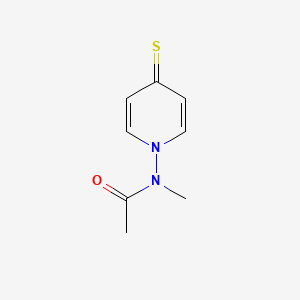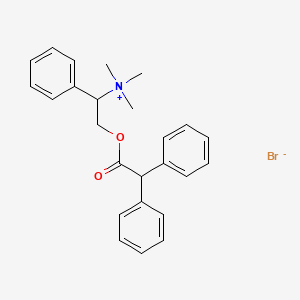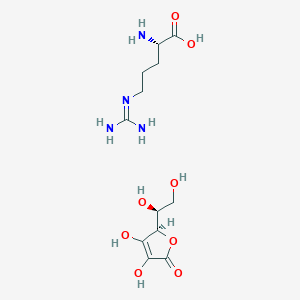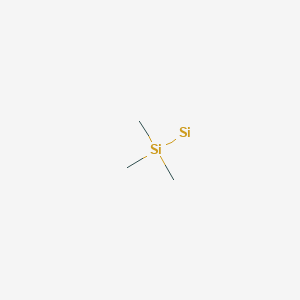
1,1,1-Trimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyldisilane is an organosilicon compound with the chemical formula C3H12Si2. It is a colorless liquid with a distinctive odor and is known for its flammability. This compound is widely used in organic synthesis and has various applications in different fields .
Preparation Methods
1,1,1-Trimethyldisilane can be synthesized through several methods. A common synthetic route involves the reaction of trimethylsilyl chloride with methyl chloride, resulting in the formation of this compound and hydrogen chloride . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Chemical Reactions Analysis
1,1,1-Trimethyldisilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to produce silicon dioxide and water.
Reduction: Can act as a reducing agent in certain organic reactions.
Substitution: Participates in substitution reactions where the silicon-hydrogen bond is replaced by other functional groups.
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trimethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicon-based materials and coatings
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-hydrogen bonds. These bonds can be readily broken and reformed, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,1,1-Trimethyldisilane can be compared to other similar organosilicon compounds such as:
1,1,2-Trimethyldisilane: Differing in the position of the methyl groups.
1,1,2-Trichloro-1,2,2-trimethyldisilane: Contains chlorine atoms in addition to methyl groups.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable silicon-based products .
Properties
CAS No. |
18365-32-7 |
|---|---|
Molecular Formula |
C3H9Si2 |
Molecular Weight |
101.27 g/mol |
InChI |
InChI=1S/C3H9Si2/c1-5(2,3)4/h1-3H3 |
InChI Key |
HUYHHHVTBNJNFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

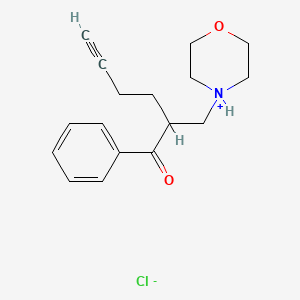
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)



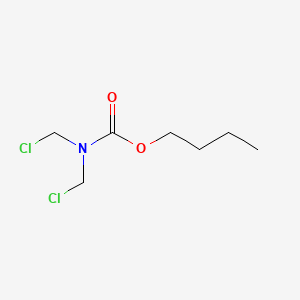
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
